11-Hydroxybenzo[a]pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56892-32-1 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[a]pyren-11-ol |
InChI |
InChI=1S/C20H12O/c21-17-11-14-6-3-5-12-8-9-15-10-13-4-1-2-7-16(13)20(17)19(15)18(12)14/h1-11,21H |
InChI Key |
JATVWVYVLWEYNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)O |
Other CAS No. |
56892-32-1 |
Origin of Product |
United States |
Formation Pathways and Biotransformation of 11 Hydroxybenzo a Pyrene
Enzymatic Hydroxylation of Benzo[a]pyrene (B130552) to 11-Hydroxybenzo[a]pyrene
The enzymatic hydroxylation of Benzo[a]pyrene (B[a]P) is a critical step in its metabolism, leading to the formation of various hydroxylated derivatives, including this compound. This process is primarily mediated by a superfamily of enzymes known as Cytochrome P450s, along with contributions from other monooxygenases.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1 Isoforms) in Regioselective Oxidation
The initial oxidation of B[a]P is predominantly catalyzed by Cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A1 and CYP1B1. nih.govmdpi.com These enzymes are central to the metabolic activation of B[a]P. mdpi.com In extrahepatic tissues, CYP1A1 and CYP1B1 are considered the major players in this process. nih.gov The expression of these enzymes is regulated by the Aryl hydrocarbon receptor (AhR). nih.gov
The metabolism of B[a]P by CYP enzymes results in a variety of metabolites. nih.gov While B[a]P-3-ol is a major detoxification product formed by several human CYPs, with CYP1A1 and CYP1B1 being the most efficient, other metabolites like B[a]P-7,8-dihydrodiol and B[a]P-9-ol are crucial intermediates in the pathway leading to DNA adduct formation and are primarily formed by CYP1A1 and CYP1B1. nih.gov Studies with human recombinant CYPs have demonstrated that up to eight different B[a]P metabolites can be produced. nih.gov
The regioselectivity of CYP enzymes determines the position on the B[a]P molecule where hydroxylation occurs. While the formation of various phenols and diols has been extensively studied, specific quantitative data on the formation of this compound by individual CYP isoforms is less detailed in the provided search results. However, it is established that 4-, 5-, 7-, 8-, 10-, and this compound exhibit little to no mutagenic activity, with or without further metabolic activation. nih.gov
| CYP Isoform | Major B[a]P Metabolites Formed | Role in B[a]P Metabolism |
|---|---|---|
| CYP1A1 | B[a]P-7,8-dihydrodiol, B[a]P-9-ol, B[a]P-3-ol | Key enzyme in both activation and detoxification pathways in extrahepatic tissues. nih.govnih.gov |
| CYP1B1 | B[a]P-7,8-dihydrodiol, B[a]P-9-ol, B[a]P-3-ol | Plays a major role in the metabolic activation of B[a]P in extrahepatic tissues. nih.govnih.gov |
| CYP2C19 | B[a]P-7,8-dihydrodiol, B[a]P-9-ol | Contributes to the formation of activation pathway intermediates in the liver. nih.gov |
| CYP3A4 | B[a]P-9-ol, B[a]P-3-ol | Predominantly forms the detoxification product B[a]P-3-ol in the liver. nih.gov |
Contribution of Other Monooxygenases (e.g., Prostaglandin (B15479496) H Synthase, Lipoxygenases)
Besides Cytochrome P450 enzymes, other monooxygenases like Prostaglandin H Synthase (PHS) can also contribute to the metabolism of B[a]P. nih.gov PHS can catalyze the formation of diol-epoxides, which are ultimate carcinogenic metabolites of B[a]P. inchem.org This process involves the co-oxidation of B[a]P during prostaglandin biosynthesis. nih.gov The peroxidase activity of PHS can mediate the one-electron oxidation of B[a]P, leading to the formation of a radical cation and subsequently to hydroxylated products. nih.gov
Stereochemical Aspects of Hydroxylation Pathways
The enzymatic hydroxylation of B[a]P is a stereoselective process, leading to the formation of different stereoisomers of its metabolites. The metabolism of B[a]P by cytochrome P450 leads to the formation of the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE). researchgate.net Four configurational isomers of BPDE are known to be formed in vitro, with the (+)-anti-BPDE isomer being the major one that reacts with DNA. researchgate.net The stereochemistry of the dihydrodiol and epoxide groups (syn or anti) significantly influences the biological activity of the resulting metabolites. researchgate.net
Non-Enzymatic and Catalytic Formation Mechanisms
In addition to enzymatic processes within organisms, this compound can also be formed through non-enzymatic and catalytic mechanisms in the environment.
Photochemical Oxidation and Environmental Transformation Pathways
Benzo[a]pyrene can undergo photochemical transformation in the environment, particularly in the presence of light. nih.govacs.org This photodegradation is a significant pathway for the breakdown of PAHs in aquatic environments. nih.gov The process often involves the reaction of B[a]P with molecular oxygen, leading to the formation of more water-soluble oxygenated compounds, including quinones. nih.gov Studies have shown that natural substances like chlorophyll (B73375) and other porphyrins can accelerate the phototransformation of B[a]P in water by generating singlet oxygen. nih.govacs.org The main products of this photooxidation are often B[a]P-quinones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. acs.orgnih.gov
| Catalyst/Condition | Key Reactive Species | Major Phototransformation Products | Reference |
|---|---|---|---|
| Chlorophyll | Singlet Oxygen | B[a]P-quinones | nih.gov |
| Natural Porphyrins | Singlet Oxygen | B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione | acs.org |
| UVA light | Singlet Oxygen, Superoxide radical anion | Lipid peroxides (in the presence of lipids) | psu.edu |
Radical-Mediated Formation Mechanisms
Radical-mediated reactions are another important pathway for the formation of hydroxylated B[a]P derivatives. The one-electron oxidation of B[a]P can generate a radical cation. nih.gov This radical cation can then react with water or other nucleophiles to form hydroxylated products. The 6-oxy-B[a]P radical has been observed upon irradiation of B[a]P and is suggested to be a precursor to the formation of B[a]P-quinones. nih.gov Furthermore, environmentally persistent free radicals (EPFRs) can form on the surfaces of clay minerals like montmorillonite (B579905) when contaminated with PAHs such as B[a]P. researchgate.net These radical species can participate in the transformation of B[a]P. researchgate.net
Catalytic Oxidation Regulated by External Fields (e.g., Oriented External Electric Field with Mn-Corrolazine)
The formation of this compound from benzo[a]pyrene (B[a]P) can be achieved through catalytic oxidation. frontiersin.orgnih.gov Research utilizing density functional theory (DFT) calculations has systematically studied the degradation of B[a]P to this compound catalyzed by Mn-corrolazine. frontiersin.orgnih.gov In the absence of an external field, this process occurs in three steps: epoxidation, hydrogen transfer, and rearrangement. frontiersin.orgnih.gov This multi-step pathway, however, involves the formation of a stable and more toxic epoxide intermediate, 11,12-epoxybenzopyrene. frontiersin.org The activation energies for the subsequent hydrogen transfer and rearrangement steps are significantly high (37.98 and 53.47 kcal/mol, respectively), making the conversion to the final this compound product difficult. frontiersin.org
A significant advancement in this catalytic process involves the application of an oriented external electric field (OEEF). frontiersin.orgnih.gov When an OEEF is applied along the Mn-O reaction axis, the degradation of B[a]P to this compound is greatly simplified. frontiersin.orgnih.govnih.govresearchgate.net The OEEF increases the negative charge on the terminal oxygen atom of the Mn-corrolazine complex. nih.govnih.govresearchgate.net At a sufficient field intensity (over 0.004 a.u.), the terminal oxygen atom can directly abstract a hydrogen atom from B[a]P. nih.govnih.govresearchgate.net This transforms the reaction into a one-step process, thereby avoiding the formation of the toxic epoxide intermediate. nih.govnih.govresearchgate.net This method presents a more efficient and potentially safer pathway for the synthesis of this compound. nih.govresearchgate.net
Table 1: Activation Energies for the Mn-Corrolazine Catalyzed Degradation of Benzo[a]pyrene to this compound (in the absence of an OEEF)
| Reaction Step | Activation Energy (kcal/mol) |
| Epoxidation | 23.3 |
| Hydrogen Transfer | 37.98 |
| Rearrangement | 53.47 |
| Data sourced from Frontiers in Chemistry. frontiersin.org |
Further Metabolic Transformation of this compound
Once formed, this compound can undergo further metabolic transformations within biological systems. These transformations are generally categorized as phase II metabolism, which involves conjugation reactions to increase water solubility and facilitate excretion. osti.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)
Studies have shown that phenolic metabolites of benzo[a]pyrene, which would include this compound, can be conjugated with glucuronides and sulfate (B86663) esters. inchem.org Research on congenic inbred rats indicated no significant differences in the glucuronidation of this compound compared to control strains, suggesting it is a substrate for this pathway. nih.gov In cultured human colon cells, sulfate ester and glutathione conjugate formation are major conjugation pathways for benzo[a]pyrene metabolites. au.dk While specific data on glutathione conjugation of this compound is limited, it is a known pathway for other benzo[a]pyrene metabolites. psu.edunih.gov
Secondary Oxidation Pathways and Diol Formation
Phenolic metabolites of benzo[a]pyrene can undergo further oxidation. inchem.org For instance, 9-hydroxybenzo[a]pyrene can be oxidized to the 4,5-oxide, which is then hydrated to a dihydrodiol. inchem.org While specific studies on the secondary oxidation of this compound are not extensively detailed in the provided results, the general metabolic pathways of benzo[a]pyrene suggest that further oxidation is a possibility. It is known that benzo[a]pyrene is metabolized to various phenols and dihydrodiols. nih.gov However, this compound itself has been observed to have little to no mutagenic activity, with or without further oxidative metabolism. nih.govresearchgate.net
Molecular Interactions and Mechanistic Insights of 11 Hydroxybenzo a Pyrene
DNA Adduct Formation Mechanisms
Covalent Binding to Deoxyribonucleotides (e.g., Deoxyguanosine)
The primary mechanism of DNA damage by benzo[a]pyrene (B130552) metabolites involves the covalent binding of these reactive species to the nitrogenous bases of DNA, particularly guanine (B1146940). The most mutagenic metabolite, (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), forms a covalent bond between its C10 position and the exocyclic N2-amino group of deoxyguanosine mdpi.comeie.grnih.gov. Another reactive metabolite, benzo[a]pyrene-7,8-dione (BPQ), an o-quinone, also demonstrates a preference for forming adducts with deoxyguanosine nih.gov. These bulky chemical additions to the DNA structure are known as DNA adducts. The formation of these adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in permanent mutations if not repaired.
Site-Specificity and Stereochemical Aspects of Adduct Formation
The formation of DNA adducts by benzo[a]pyrene metabolites is not random; it exhibits both site-specificity and stereoselectivity. Studies have shown that BPDE preferentially binds to guanine residues within specific gene sequences, such as the p53 tumor suppressor gene and the K-ras proto-oncogene mdpi.comresearchgate.net. These sites of preferential adduction often correlate with mutational hotspots observed in smoking-related cancers.
The stereochemistry of the diol epoxide metabolite plays a crucial role in its interaction with DNA and its subsequent biological activity. Benzo[a]pyrene is metabolized to four stereoisomers of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). The (+)-anti-BPDE enantiomer is the most tumorigenic of these isomers. The different stereoisomers form adducts with distinct three-dimensional conformations, which can influence the efficiency of DNA repair mechanisms and the fidelity of DNA replication nih.gov. For instance, the orientation of the bulky pyrenyl ring of the adduct within the DNA helix can either be in the minor groove or intercalated between base pairs, and this conformation is dependent on the stereochemistry of the BPDE that formed the adduct.
Role of Specific Reactive Metabolites (e.g., Diol-Epoxides, o-Quinones, Radical Cations)
The genotoxicity of benzo[a]pyrene, and by extension its metabolites like 11-Hydroxybenzo[a]pyrene, is mediated by the formation of several types of reactive intermediates:
Diol-Epoxides: The "diol-epoxide pathway" is considered the primary route for BaP-induced carcinogenesis. In this multi-step process, BaP is first converted to BaP-7,8-epoxide by cytochrome P450 enzymes (CYP1A1 and CYP1B1). This is followed by hydration by epoxide hydrolase to form BaP-7,8-dihydrodiol. A second epoxidation by CYPs yields the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE) eie.grresearchgate.netnih.govnih.gov. These diol-epoxides are strong electrophiles that readily react with nucleophilic sites in DNA to form stable covalent adducts nih.gov.
o-Quinones: Another metabolic activation pathway involves the formation of o-quinones, such as benzo[a]pyrene-7,8-dione (BPQ) acs.org. These quinones can form DNA adducts and also participate in redox cycling, a process that generates reactive oxygen species (ROS). This production of ROS can lead to oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), further contributing to the genotoxicity of benzo[a]pyrene.
Protein Interactions and Adduct Formation
While DNA adducts are the primary focus of carcinogenicity studies, the interaction of benzo[a]pyrene metabolites with cellular proteins is also a significant aspect of their molecular toxicology.
Binding to Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling Pathways
Benzo[a]pyrene and its hydroxylated metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor mdpi.comnih.gov. Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes bohrium.com.
A key consequence of AhR activation is the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 enzymes CYP1A1 and CYP1B1 nih.govnih.gov. This represents a feedback loop, as these are the very enzymes that metabolize BaP to its reactive forms. Therefore, exposure to BaP can enhance its own metabolic activation, potentially increasing the formation of DNA-damaging metabolites. AhR signaling also crosstalks with other cellular pathways, including those involved in cell cycle regulation, apoptosis, and inflammation, further contributing to the toxicological effects of benzo[a]pyrene.
Covalent Adduct Formation with Cellular Proteins
Interactive Data Tables
Table 1: Key Reactive Metabolites of Benzo[a]pyrene and their Primary DNA Interaction
| Reactive Metabolite | Chemical Class | Primary DNA Interaction | Key Research Findings |
| (+)-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | Diol-Epoxide | Covalent binding to the N2 position of deoxyguanosine. | Considered the ultimate carcinogen of benzo[a]pyrene; its adducts are highly mutagenic. |
| Benzo[a]pyrene-7,8-dione (BPQ) | o-Quinone | Forms adducts with deoxyguanosine and can induce oxidative DNA damage. | Contributes to genotoxicity through both direct adduction and generation of reactive oxygen species. |
| Benzo[a]pyrene Radical Cation | Radical Cation | Direct covalent binding to DNA. | Formed through one-electron oxidation; considered a minor but still significant pathway of metabolic activation. |
Table 2: Overview of this compound Interactions
| Interaction Type | Target Molecule | Observed Effect | Significance |
| Receptor Binding | Estrogen Receptor (ER) | Weak displacement of [3H]E2. | May contribute to the endocrine-disrupting effects of benzo[a]pyrene. |
| Receptor Binding | Aryl Hydrocarbon Receptor (AhR) | Likely acts as a ligand, contributing to AhR activation by benzo[a]pyrene. | Induces expression of metabolic enzymes (e.g., CYP1A1, CYP1B1), enhancing the metabolic activation of benzo[a]pyrene. |
Modulation of Enzyme Activities and Cellular Signaling Cascades
The metabolism of benzo[a]pyrene (BaP) into its various derivatives, including hydroxylated forms like this compound, is a critical factor in its biological activity. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. nih.govmdpi.com The expression of these enzymes is regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. mdpi.comnih.gov When a compound like BaP or its metabolites binds to the AhR, it can lead to the induction of CYP1A1 and CYP1B1 gene expression. nih.govnih.gov This can create a complex feedback loop where the metabolites, potentially including this compound, can influence their own metabolism and the bioactivation of the parent compound. nih.gov For instance, certain hydroxy metabolites of other polycyclic aromatic hydrocarbons (PAHs) have been shown to be potent inducers of CYP1A1. nih.gov
Beyond metabolic enzymes, BaP and its metabolites are known to impact a variety of cellular signaling pathways that regulate cell growth, differentiation, and death. researchgate.net Disruption of these pathways is a significant contributor to the toxic effects of these compounds. researchgate.net Key signaling pathways implicated in the response to BaP exposure include:
Mitogen-Activated Protein Kinase (MAPK) Pathways: BaP has been shown to activate p38 MAPK and ERK (extracellular signal-regulated kinase), but not JNK (c-Jun N-terminal kinase), in some cell lines. nih.gov This activation can be a critical step in initiating cellular responses to the damage caused by the compound. nih.govnih.gov The p38 MAPK pathway, in particular, has been implicated in BaP-induced cell migration and invasion. nih.gov
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade that can be influenced by extracellular signals. nih.govfrontiersin.orgmdpi.comrndsystems.com While direct evidence for the effect of this compound on this pathway is scarce, BaP has been shown to enhance proliferative and mutagenic activity through the JAK2/STAT3 pathway in prostate cancer cells. nih.gov
p53 Signaling Pathway: Exposure to BaP can lead to the accumulation and activation of the tumor suppressor protein p53. nih.govnih.gov This activation is a response to DNA damage and is a critical cellular defense mechanism. nih.gov The activation of p53 can be modulated by MAPK pathways, highlighting the interconnectedness of these cellular stress responses. nih.gov
Table 1: Overview of Cellular Signaling Pathways Modulated by Benzo[a]pyrene and its Metabolites
| Signaling Pathway | Key Proteins Involved | Observed Effects of BaP/Metabolites |
| MAPK Pathway | p38, ERK, JNK | Activation of p38 and ERK; linked to cell death, migration, and invasion. nih.govnih.gov |
| JAK/STAT Pathway | JAK2, STAT3 | Enhancement of proliferative and mutagenic activity. nih.gov |
| p53 Pathway | p53 | Accumulation and activation in response to DNA damage. nih.govnih.gov |
Oxidative Stress Induction Mechanisms
A primary mechanism of toxicity for BaP and its metabolites is the induction of oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.
Membrane and Lipid Interactions (Mechanistic)
The lipophilic nature of PAHs like BaP and its metabolites governs their interaction with cellular membranes and lipids, influencing their uptake, distribution, and ability to induce damage.
Due to their hydrophobic nature, BaP and its metabolites can readily partition into cellular membranes. nih.gov Studies on BaP suggest that its uptake into cells is likely a passive diffusion process, driven by the concentration gradient and the lipid composition of the cell membrane. nih.gov The rate of uptake can be influenced by factors such as cell density and the presence of serum proteins. nih.gov Once inside the cell, these compounds can localize to various subcellular compartments. The intracellular distribution is largely a process of partitioning into the lipid volumes of different organelles. nih.gov While specific studies on the subcellular localization of this compound are lacking, it is expected to distribute into lipid-rich environments within the cell.
The generation of ROS by BaP metabolites can lead to the oxidative degradation of lipids, a process known as lipid peroxidation. nih.gov This process can damage cellular membranes, altering their fluidity and function. Malondialdehyde (MDA) is a well-established biomarker for lipid peroxidation. nih.govnih.govmdpi.comnih.govmdpi.com Studies have shown that exposure to BaP can increase the levels of MDA, indicating an induction of lipid peroxidation. nih.govnih.gov This process is believed to be a consequence of the oxidative stress induced by the compound's metabolites. nih.gov The lipophilic nature of this compound would facilitate its interaction with cellular membranes, where it could either directly or indirectly, through ROS generation, initiate or propagate lipid peroxidation.
Table 2: Summary of Mechanistic Insights into this compound's Interactions
| Interaction Type | Proposed Mechanism | Key Outcomes |
| Enzyme Modulation | Interaction with AhR, induction of CYP enzymes. | Altered metabolism of BaP and its metabolites. nih.govnih.gov |
| Signaling Cascade Modulation | Activation of MAPK, JAK/STAT, and p53 pathways. | Disruption of cell growth, proliferation, and death pathways. nih.govnih.govnih.gov |
| ROS Generation | Potential for redox cycling following metabolism to quinone-like structures. | Increased oxidative stress. nih.gov |
| Membrane Permeation | Passive diffusion due to lipophilic nature. | Cellular uptake and distribution into lipid-rich compartments. nih.govnih.gov |
| Lipid Peroxidation | ROS-mediated damage to membrane lipids. | Increased levels of MDA, membrane damage. nih.govnih.gov |
Based on the scientific literature available, a detailed article focusing solely on the "Mechanistic Genotoxicity and Mutagenicity Studies of this compound" as per the requested outline cannot be generated.
Extensive searches for specific data on this compound's ability to induce DNA strand breaks, its mechanisms of DNA intercalation, the specific DNA repair pathways it involves, and its unique mutational spectrum have not yielded the required information. The vast majority of research focuses on the parent compound, Benzo[a]pyrene (B[a]P), and its ultimate carcinogenic metabolite, Benzo[a]pyrene diol epoxide (BPDE).
Studies on the genotoxicity of B[a]P metabolites have often found that the phenolic derivatives, which would include this compound, exhibit little to no direct mutagenic activity in various assays. Instead, the primary pathway for B[a]P's carcinogenicity is through its metabolic activation to BPDE, which forms covalent DNA adducts.
Therefore, constructing an article with the specified detailed sections on the molecular mechanisms of DNA damage and mutational analysis for this compound would be speculative and not based on available scientific evidence.
Mechanistic Genotoxicity and Mutagenicity Studies of 11 Hydroxybenzo a Pyrene
Mechanisms of Chromosomal Aberrations
Chromosomal aberrations, which are alterations in the structure or number of chromosomes, are a hallmark of genotoxic damage and a critical event in carcinogenesis. The induction of these aberrations by chemical agents can occur through two primary mechanisms: clastogenicity, the direct breakage of chromosomes, and aneugenicity, the interference with the mitotic apparatus leading to an abnormal number of chromosomes.
Clastogenic Effects and Pathways
Clastogenic effects of chemical compounds often result from the formation of DNA adducts, which are covalent bonds between the chemical or its metabolites and the DNA. These adducts can interfere with DNA replication and repair processes, leading to the formation of single- or double-strand breaks in the DNA. If these breaks are not properly repaired, they can manifest as chromosomal aberrations such as breaks, gaps, fragments, and exchanges.
While specific studies detailing the clastogenic pathways of 11-Hydroxybenzo[a]pyrene are limited, the general understanding of benzo[a]pyrene (B130552) metabolism provides a framework for its potential clastogenic activity. Benzo[a]pyrene is metabolized by cytochrome P450 enzymes to various intermediates, including epoxides, phenols, and diols. These metabolites can be further processed to form highly reactive species like benzo[a]pyrene diol epoxide (BPDE), a well-established ultimate carcinogen that readily forms DNA adducts. mdpi.comnih.gov
The formation of DNA adducts by B[a]P metabolites is a critical initiating event in its carcinogenic process. mdpi.com These adducts can lead to mutations and chromosomal aberrations. researchgate.net Studies have shown that B[a]P can induce sister chromatid exchanges (SCEs) and chromosomal aberrations in cultured human lymphocytes. researchgate.netresearchgate.netnih.gov The extent of this genotoxic damage can be influenced by an individual's genetic makeup, particularly the genes responsible for metabolizing B[a]P, such as glutathione-S-transferase (GSTM1) and microsomal epoxide hydrolase (EH). researchgate.net
Aneugenic Mechanisms (if applicable in relevant mechanistic studies)
Aneugenic agents cause numerical chromosomal aberrations (aneuploidy) by disrupting the mitotic or meiotic apparatus. This can involve interference with spindle fiber formation, kinetochore function, or the function of centrosomes. Aneuploidy is a known characteristic of many cancer cells and can contribute to tumorigenesis by leading to the loss of tumor suppressor genes or the gain of oncogenes.
Influence of Cellular Metabolic Competence on Mechanistic Genotoxicity
The genotoxicity of benzo[a]pyrene and its metabolites is highly dependent on the metabolic capacity of the cells or tissues. nih.govplos.org Different cell lines and tissues possess varying levels of metabolic enzymes, such as cytochrome P450s, which are responsible for both the activation and detoxification of xenobiotics.
Metabolically competent cell lines, such as the human hepatoma cell line HepG2, are often used in in vitro genotoxicity studies because they can metabolize pro-carcinogens like B[a]P to their reactive forms. nih.gov Studies have demonstrated that the induction of micronuclei by B[a]P is dependent on the metabolic competence of the cell line used. nih.govnih.gov
The expression of key metabolizing enzymes, such as CYP1A1, is crucial in determining the genotoxic potential of B[a]P. plos.org Cells with higher CYP1A1 activity can produce higher levels of reactive metabolites, leading to increased DNA damage. However, the relationship between enzyme inducibility and the rate of chromosomal aberrations is not always a simple correlation, as detoxification pathways and DNA repair processes also play a significant role in the ultimate genotoxic outcome. nih.gov
Therefore, when evaluating the mechanistic genotoxicity of this compound, it is crucial to consider the metabolic competence of the experimental system. The genotoxic effects of this metabolite may vary significantly between cell types with different metabolic profiles. The interplay between activating and detoxifying enzymes will ultimately determine the concentration of reactive species that can interact with cellular targets and induce chromosomal damage.
Analytical Methodologies for Research and Characterization of 11 Hydroxybenzo a Pyrene
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone for isolating 11-Hydroxybenzo[a]pyrene from intricate matrices such as urine, plasma, or tissue extracts. gcms.cz The choice of technique is dictated by the analyte's physicochemical properties and the research question at hand.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of benzo[a]pyrene (B130552) metabolites. nih.govcdc.gov The separation is typically achieved using reverse-phase columns, such as C18, with a mobile phase gradient of acetonitrile (B52724) and water. nih.govmdpi.com
Fluorescence Detection (FLD) is particularly well-suited for polycyclic aromatic hydrocarbons (PAHs) and their derivatives, as many of these compounds exhibit natural fluorescence. ingenieria-analitica.comhplc.eu This detection method offers high sensitivity and selectivity. ingenieria-analitica.comrsc.org By programming the excitation and emission wavelengths, optimal sensitivity can be achieved for specific metabolites. ingenieria-analitica.comthermofisher.com For instance, a highly sensitive method for 3-hydroxybenzo[a]pyrene, an isomer of this compound, was developed using a column-switching HPLC system with fluorescence detection, achieving a limit of detection of 0.07 pmol L−1. rsc.org
UV-Vis Spectrophotometry provides a more universal detection method but is generally less sensitive and selective than fluorescence for PAH analysis. ingenieria-analitica.com Detection is often performed at a standard wavelength, such as 254 nm, where many PAHs exhibit strong absorbance. nih.govingenieria-analitica.com While sufficient for some applications, the enhanced selectivity of fluorescence is often preferred to discriminate against matrix components. ingenieria-analitica.com The combination of UV and fluorescence detectors in series can provide comprehensive data, with UV detecting a broader range of compounds and fluorescence offering enhanced sensitivity for specific fluorescent analytes. ingenieria-analitica.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 (e.g., 250 x 4 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile/Water Gradient | nih.govmdpi.com |
| Flow Rate | 0.6 - 2.0 mL/min | nih.govmdpi.com |
| Detection (Fluorescence) | Wavelength-programmed excitation and emission | ingenieria-analitica.comthermofisher.com |
| Detection (UV-Vis) | 254 nm | nih.govingenieria-analitica.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.govshimadzu.com For the analysis of hydroxylated PAH metabolites like this compound, a derivatization step is typically required. gcms.czmdpi.com This is because the polar hydroxyl group makes the compound less volatile. Derivatization, for example with silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the hydroxyl group, increasing the compound's volatility and thermal stability for GC analysis. gcms.cz
Following separation on a capillary column (e.g., HP-5MS), the analytes are introduced into the mass spectrometer. mdpi.com The mass spectrometer ionizes the molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. mdpi.com GC-MS methods have been developed for the sensitive determination of various PAHs in human tissues, achieving quantitation limits in the low nanogram-per-gram range. nih.gov
| Parameter | Condition/Technique | Reference |
|---|---|---|
| Sample Preparation | Derivatization (e.g., with MSTFA) | gcms.cz |
| Column | HP-5MS UI capillary column (30 m × 0.25 mm, 0.25 µm) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Ionization Mode | Electron Ionization (EI) | gcms.czmdpi.com |
| Detection | Quadrupole Mass Spectrometer or Ion Trap | mdpi.comresearchgate.net |
Advanced Mass Spectrometry-Based Characterization
Advanced mass spectrometry techniques provide unparalleled depth in the structural characterization of this compound, its metabolites, and its macromolecular adducts. These methods are essential for confirming identities and elucidating complex structures.
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying trace levels of PAH metabolites in complex biological matrices. mdpi.com This method involves multiple stages of mass analysis. First, a precursor ion corresponding to the mass of the target analyte (e.g., protonated 3-hydroxybenzo[a]pyrene, [M+H]⁺) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govresearchgate.net The specific fragmentation pattern is characteristic of the molecule's structure, allowing for confident identification and structural elucidation. nih.govnih.gov
LC-MS/MS methods have been developed for the simultaneous determination of multiple monohydroxylated PAHs in human urine. nih.gov For example, the multiple reaction monitoring (MRM) transition of m/z 269.1→252.1 has been optimized for the quantitation of 3-hydroxybenzo[a]pyrene. nih.gov This level of specificity is crucial for distinguishing between isomeric metabolites and confirming the presence of DNA or RNA adducts formed from reactive benzo[a]pyrene metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental formula. mdpi.com This capability is invaluable for confirming the identity of known metabolites and identifying novel, unknown compounds. gcms.cz Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry offer high resolving power and mass accuracy, often below 1 part-per-million (ppm). gcms.czmdpi.com
The use of HRMS in combination with GC or LC allows for both targeted and untargeted analysis of PAH metabolites. gcms.cz In a targeted approach, the high mass accuracy confirms the presence of a specific compound, while in an untargeted approach, it helps to identify all detectable compounds in a sample by providing their precise elemental compositions. gcms.cz For example, HRMS has been used to detect 3-hydroxybenzo[a]pyrene in surface water with high confidence. mdpi.com An ultrasensitive LC-ESI-MS/MS method using high-resolution analysis was developed to detect benzo[a]pyrene-DNA adducts at levels as low as 1 adduct per 10¹¹ nucleotides. nih.gov
Adductomics is a specialized field within metabolomics that focuses on the global analysis of covalent modifications (adducts) to macromolecules like DNA and RNA. frontiersin.org Mass spectrometry-based adductomics is used to characterize the adducts formed when reactive metabolites of benzo[a]pyrene, such as benzo[a]pyrene diol epoxide (BPDE), bind to nucleobases. nih.govfrontiersin.org
These approaches use LC-MS/MS to detect and identify specific adducts. For instance, an in vitro DNA/RNA adductomics method was developed to confirm DNA damage caused by benzo[a]pyrene. frontiersin.org By monitoring specific mass transitions, researchers can identify adducts like BPDE-deoxyguanosine. nih.govfrontiersin.org HRMS plays a critical role in this process by providing accurate mass measurements that help to propose a molecular formula for the detected adduct. frontiersin.org For a putative adduct, the comparison between the observed accurate mass and the theoretical mass of a proposed structure can yield a mass error of less than 2 ppm, providing strong evidence for the adduct's identity. frontiersin.org
Spectroscopic Techniques for Structural and Interaction Studies
Spectroscopic methods are indispensable for the detailed characterization of this compound, providing insights into its structural integrity and its interactions with other molecules. Techniques such as Nuclear Magnetic Resonance (NMR), UV-Vis absorption, and fluorescence spectroscopy are pivotal in elucidating the compound's chemical structure and its behavior in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification of isomers and the complete structural elucidation of organic molecules, including hydroxylated metabolites of benzo[a]pyrene. By mapping the chemical environments of magnetically active nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), it is possible to distinguish between different positional isomers of hydroxybenzo[a]pyrene.
The precise chemical shifts (δ) and spin-spin coupling constants (J-values) are unique for each isomer, acting as a molecular fingerprint. The position of the hydroxyl group on the benzo[a]pyrene skeleton significantly influences the electronic environment of nearby protons and carbons, leading to predictable changes in their respective NMR spectra. For instance, the introduction of an electron-donating hydroxyl group typically causes an upfield shift (to lower ppm values) for protons and carbons in its vicinity.
In the analysis of benzo[a]pyrene derivatives, such as mononitrated isomers, ¹H NMR spectroscopy has proven crucial for distinguishing between compounds where the substituent is at different positions. sfasu.edu For example, the presence or absence of a singlet peak in a specific region of the ¹H NMR spectrum can differentiate isomers like 1-, 3-, and 6-nitrobenzo[a]pyrene. sfasu.edunih.gov Similarly, for this compound, the proton and carbon signals for the hydrogen and carbon atoms on the pyrene (B120774) core would be distinct from those of other hydroxy-isomers.
While specific experimental NMR data for this compound is not extensively detailed in the available literature, the principles of NMR spectroscopy provide a robust framework for its structural confirmation and differentiation from other monohydroxybenzo[a]pyrene isomers. The table below illustrates typical data that would be generated from such an analysis.
| Technique | Parameter | Application to this compound | Reference Example |
| ¹H NMR | Chemical Shift (δ) | Differentiates protons based on their electronic environment, which is altered by the position of the -OH group. | sfasu.edu |
| ¹H NMR | Coupling Constant (J) | Provides information on the connectivity of neighboring protons. | sfasu.edu |
| ¹³C NMR | Chemical Shift (δ) | Distinguishes carbon atoms, with the carbon bearing the -OH group showing a significant downfield shift. | nih.gov |
| 2D NMR (HMQC/HMBC) | Correlation Peaks | Establishes direct and long-range C-H connectivity to confirm the exact position of the hydroxyl substituent. | nih.gov |
UV-Vis and Fluorescence Spectroscopy for Molecular Interaction Analysis
UV-Vis absorption and fluorescence spectroscopy are highly sensitive techniques used to study the electronic properties of molecules like this compound and to probe their interactions with other biological or chemical entities. frontiersin.org Polycyclic aromatic hydrocarbons (PAHs) and their derivatives possess characteristic absorption and emission spectra due to their extensive π-electron systems. researchgate.net
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. The position of the absorption maxima (λmax) and the molar extinction coefficients (ε) are key parameters. For benzo[a]pyrene and its isomers, the UV-Vis spectra show distinct patterns that can be used for identification and quantification. researchgate.net When this compound interacts with other molecules, such as DNA or proteins, changes in its absorption spectrum, such as a shift in λmax (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromicity or hypochromicity), can indicate the formation of a complex.
Fluorescence Spectroscopy is an even more sensitive technique that monitors the light emitted by a molecule after it has absorbed light at a specific excitation wavelength. mdpi.com The fluorescence spectrum provides information about the excitation and emission maxima, fluorescence intensity, and quantum yield. These parameters are highly sensitive to the molecule's local environment. mdpi.com
The study of molecular interactions involving this compound can be effectively carried out using fluorescence quenching or enhancement assays. For example, if this compound binds to a biological macromolecule, its fluorescence properties may be altered. This could manifest as:
Quenching: A decrease in fluorescence intensity, which can occur through various mechanisms such as energy transfer or electron transfer upon complex formation.
Enhancement: An increase in fluorescence intensity, often observed when the molecule moves from a polar aqueous environment to a nonpolar binding pocket of a protein.
Spectral Shifts: Shifts in the emission maximum, indicating a change in the polarity of the microenvironment surrounding the fluorophore.
Research on other benzo[a]pyrene metabolites has demonstrated the utility of these techniques. For instance, laser-induced fluorescence has been used for the trace analysis of 3-hydroxybenzo[a]pyrene in biological samples. nih.gov Furthermore, studies on benzo[a]pyrene have shown that its fluorescence spectra are affected by aggregation and adsorption on surfaces, indicating the sensitivity of this method to intermolecular interactions. nih.gov
| Parameter | Description | Significance in Interaction Studies |
| Absorption Maximum (λmax) | Wavelength at which the molecule absorbs the most light. | Shifts can indicate binding or changes in the chemical environment. |
| Molar Extinction Coefficient (ε) | A measure of how strongly a molecule absorbs light at a given wavelength. | Changes can reflect alterations in molecular conformation upon interaction. |
| Emission Maximum (λem) | Wavelength at which the molecule emits the most light after excitation. | Shifts are indicative of changes in the polarity of the microenvironment. |
| Fluorescence Intensity | The amount of light emitted. | Quenching or enhancement is a strong indicator of molecular binding events. |
Immunochemical Methods for Biomolecular Adduct Detection (Mechanistic)
The carcinogenicity of many PAHs, including benzo[a]pyrene, is linked to their metabolic activation to reactive intermediates that can covalently bind to biological macromolecules like DNA, forming adducts. researchgate.net The detection and quantification of these adducts are crucial for understanding the mechanisms of chemical carcinogenesis and for biomonitoring human exposure.
Enzyme-Linked Immunosorbent Assay (ELISA) for DNA Adduct Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique used to detect and quantify specific molecules, such as DNA adducts. The method relies on the high specificity of antibodies that can recognize and bind to the unique structure of a carcinogen-DNA adduct.
The primary pathway for benzo[a]pyrene-induced DNA damage involves its metabolic conversion to benzo[a]pyrene diol epoxide (BPDE), which then reacts with DNA, predominantly at guanine (B1146940) bases. researchgate.netwashington.edu Consequently, most available ELISA methods are designed to detect these BPDE-DNA adducts. These assays typically use monoclonal or polyclonal antibodies that are highly specific for the BPDE-guanine structure.
The general principle of a competitive ELISA for DNA adducts is as follows:
A known amount of a BPDE-DNA standard is immobilized onto the wells of a microtiter plate.
The DNA sample to be tested is mixed with a limited amount of a specific anti-BPDE-DNA antibody.
This mixture is added to the coated wells. The adducts in the sample compete with the immobilized adducts for binding to the antibody.
After an incubation period, the plate is washed to remove unbound antibody.
A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is added. This secondary antibody binds to the primary antibody that is captured on the plate.
After another washing step, a substrate is added that produces a colored product when acted upon by the enzyme.
The intensity of the color is measured using a spectrophotometer and is inversely proportional to the concentration of adducts in the original sample. A lower color signal indicates a higher level of adducts in the sample, as less antibody was available to bind to the plate.
The sensitivity of competitive ELISA can be very high, allowing for the detection of as few as 1.6 adducts per 10⁷ nucleotides. rsc.org
While the formation of DNA adducts from this compound is mechanistically plausible, the major focus of research and assay development has been on the diol-epoxide pathway. nih.govnih.govnih.gov Therefore, commercially available and widely cited ELISA kits are specific for BPDE-DNA adducts. The development of an ELISA for adducts derived specifically from this compound would require the generation of antibodies specific to the structure of an 11-OH-BaP-DNA adduct. Such a tool would be invaluable for investigating alternative metabolic activation pathways of benzo[a]pyrene.
| Assay Type | Principle | Sensitivity | Application |
| Competitive ELISA | Competition between sample adducts and immobilized standard adducts for a limited amount of specific antibody. | High (e.g., 0.5 fmol B[a]P/µg DNA) rsc.org | Quantification of BPDE-DNA adducts in biological samples from exposed individuals. |
Computational and Theoretical Studies on 11 Hydroxybenzo a Pyrene Reactivity
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 11-Hydroxybenzo[a]pyrene at the atomic level. These methods are instrumental in predicting its reactivity and the pathways through which it is formed and metabolized.
Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Gap Analysis, Molecular Electrostatic Potential)
The electronic structure of a molecule is a key determinant of its chemical behavior. For this compound, the distribution of electrons within its aromatic system, and the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.
The HOMO-LUMO gap is a significant indicator of a molecule's stability and reactivity. frontiersin.org A smaller gap suggests that the molecule can be more easily excited, making it more reactive. In polycyclic aromatic hydrocarbons (PAHs), the HOMO-LUMO gap tends to decrease as the size of the conjugated system increases. witpress.com The introduction of a hydroxyl (-OH) group, as in this compound, can further modulate this gap. The hydroxyl group can donate electron density to the aromatic system, which may lead to a slight decrease in the HOMO-LUMO gap compared to the parent compound, benzo[a]pyrene (B130552), potentially increasing its reactivity. witpress.com Studies on substituted PAHs have shown that substituents can uniformly decrease the HOMO-LUMO energy gap. witpress.com For instance, the HOMO-LUMO gap for the parent benzo[a]pyrene is approximately 6.8 eV. witpress.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.com For this compound, the MEP would likely show regions of negative potential (electron-rich) associated with the oxygen atom of the hydroxyl group and the π-electron clouds of the aromatic rings. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. The electron-rich areas are indicative of sites prone to electrophilic attack, a crucial step in the metabolic activation of PAHs.
Interactive Data Table: Predicted Electronic Properties of Benzo[a]pyrene and a Substituted Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzo[a]pyrene | -5.50 | 1.31 | 6.81 |
| 1-Chlorobenzo[a]pyrene | -5.52 | 1.25 | 6.77 |
| 3-Chlorobenzo[a]pyrene | -5.51 | 1.25 | 6.76 |
Note: Data is illustrative and based on findings for related compounds. Specific values for this compound require dedicated computational studies.
Reaction Pathway Simulations and Transition State Analysis (e.g., Epoxidation, Hydroxylation, Radical Formation)
Computational simulations of reaction pathways are essential for understanding how this compound is formed and how it might be further metabolized. Density Functional Theory (DFT) is a powerful method used to explore these mechanisms.
One study investigated the degradation of benzo[a]pyrene to this compound catalyzed by Mn-corrolazine. The reaction was found to proceed through a three-step mechanism in the absence of an external electric field:
Epoxidation: The initial step involves the formation of a 11,12-epoxybenzopyrene intermediate. frontiersin.org
Hydrogen Transfer: This is followed by the transfer of a hydrogen atom. frontiersin.org
Rearrangement: The final step is a rearrangement to yield this compound. frontiersin.org
Transition state analysis is crucial in these simulations as it helps to identify the energy barriers associated with each step of the reaction. For the Mn-corrolazine catalyzed formation of the epoxide intermediate, the calculated reaction activation energy is 23.3 kcal/mol. frontiersin.org Further studies have explored the formation of benzo[a]pyrene itself from smaller hydrocarbons, identifying various transition states and intermediates. researchgate.netnih.govmdpi.com These computational approaches can also be applied to model the further metabolism of this compound, such as additional hydroxylation or the formation of radical species, which are often implicated in the mechanisms of PAH-induced toxicity.
Prediction of Isomer Stability and Regioselectivity
The position of the hydroxyl group on the benzo[a]pyrene skeleton has a significant impact on the stability and properties of the resulting isomer. Computational methods can be used to predict the relative stabilities of different hydroxybenzo[a]pyrene isomers. These calculations typically involve optimizing the geometry of each isomer and calculating its total electronic energy. The isomer with the lowest energy is predicted to be the most stable.
Regioselectivity in the hydroxylation of benzo[a]pyrene is another area where theoretical studies provide valuable insights. The metabolic hydroxylation of benzo[a]pyrene is not random; certain positions are more susceptible to attack than others. Computational models can predict the most likely sites of hydroxylation by examining the electronic properties of the parent molecule, such as the electron density at different carbon atoms and the stability of the intermediate carbocations that are formed. acs.org For instance, studies on the metabolism of 6-substituted benzo[a]pyrene derivatives have shed light on the regioselectivity of aromatic hydroxylation. acs.org While specific computational studies on the complete profile of hydroxybenzo[a]pyrene isomer stability are not widely available, the principles of electronic effects and steric hindrance are generally applied to rationalize observed metabolic profiles.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how this compound might interact with enzymes and biological macromolecules.
Modeling Interactions with Metabolizing Enzymes (e.g., Cytochrome P450s, Epoxide Hydrolase)
The metabolism of benzo[a]pyrene and its derivatives is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes, followed by detoxification or further activation by enzymes such as Epoxide Hydrolase (EH). biointerfaceresearch.comkcl.ac.uknih.govnih.gov Molecular docking simulations can model the binding of this compound within the active sites of these enzymes.
Interactive Data Table: Illustrative Docking Scores of Benzo[a]pyrene Derivatives with a CYP Isozyme
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Benzo[a]pyrene | -9.5 | Phe123, Leu310, Ala317 |
| This compound | -9.8 | Phe123, Leu310, Ser122 (H-bond) |
Note: This data is hypothetical and for illustrative purposes. Actual docking scores and interacting residues would require specific computational experiments.
Simulation of DNA and Protein Binding Mechanisms
The toxicity of many PAHs is linked to their ability to bind to DNA and proteins, leading to mutations and cellular damage. researchgate.netnih.gov While the ultimate carcinogens are often diol epoxides, understanding the interaction of hydroxylated metabolites like this compound with these macromolecules is also important.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound when interacting with DNA or proteins. mdpi.com These simulations can reveal how the molecule might intercalate between DNA base pairs or bind to specific pockets in proteins. The hydroxyl group of this compound could potentially form hydrogen bonds with the phosphate (B84403) backbone of DNA or with polar residues on the surface of proteins, influencing the stability and nature of these interactions. researchgate.net While direct simulation studies of this compound with DNA are scarce, research on the interaction of benzo[a]pyrene and its other derivatives with DNA provides a framework for understanding these potential binding modes. researchgate.netresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of 11-OH-BaP and its adducts within a biological environment. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions that are critical for understanding biological activity.
Conformational Analysis of 11-OH-BaP and its Adducts
While specific MD simulation studies focusing exclusively on 11-OH-BaP are limited in the publicly available literature, extensive research on closely related benzo[a]pyrene (BaP) derivatives, such as benzo[a]pyrene-7,8-quinone (BPQ) and benzo[a]pyrene diol epoxide (BPDE) adducts, provides significant insights into the likely conformational behavior of 11-OH-BaP adducts.
MD simulations of BPQ-modified oligonucleotides have revealed that the conformation of the adduct is highly dependent on the stereochemistry and the local DNA sequence. nih.govnih.govtandfonline.com For instance, studies on BPQ-guanine adducts have shown that the BPQ moiety can reside in either the major or minor groove of the DNA helix. nih.govnih.gov The orientation of the polycyclic ring relative to the DNA helix can either be perpendicular or parallel, leading to varying degrees of helical distortion. nih.gov These simulations often identify multiple stable conformations, with the relative energies and populations of these conformers being key determinants of their biological consequences. For BPDE-guanine adducts, MD simulations have demonstrated increased flexibility in the adducted DNA sequences compared to unmodified DNA, indicating a disruption of the normal helical structure. biorxiv.org
It is reasonable to extrapolate that 11-OH-BaP, when adducted to DNA, would also exhibit a range of conformational isomers. The position of the hydroxyl group on the pyrene (B120774) ring system would influence the preferred orientation of the adduct within the DNA grooves, affecting hydrogen bonding patterns and steric interactions. The dynamic interplay between different conformations can be crucial for recognition and processing by DNA repair enzymes.
Table 1: Representative Conformational Data from MD Simulations of BaP-DNA Adducts
| BaP Derivative | Adduct Site | Key Conformational Findings | Reference |
| Benzo[a]pyrene-7,8-quinone (BPQ) | Guanine (B1146940) (N2) | BPQ moiety can locate in either the major or minor groove; both syn and anti conformations are possible. nih.govnih.govtandfonline.com | nih.govnih.govtandfonline.com |
| Benzo[a]pyrene diol epoxide (BPDE) | Guanine | Increased flexibility of the DNA helix upon adduction. biorxiv.org | biorxiv.org |
This table presents findings from related BaP derivatives to infer potential conformations of 11-OH-BaP adducts.
Dynamics of Molecular Interactions with Biomolecules
MD simulations are instrumental in visualizing the dynamic interactions between 11-OH-BaP and biomolecules like DNA and proteins. These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, that govern the binding and recognition processes.
For related BaP-DNA adducts, simulations have shown how the bulky PAH moiety can disrupt base pairing and alter the local DNA structure, potentially leading to mutations if not repaired. biorxiv.org The simulations can track the movement of the adduct within the DNA helix and the associated changes in the surrounding water and ion environment.
Furthermore, MD simulations can be employed to study the interaction of 11-OH-BaP with metabolic enzymes and DNA repair proteins. By docking the small molecule into the active site of a protein and running simulations, researchers can predict binding affinities and understand the structural basis for substrate specificity or inhibition. While specific studies on 11-OH-BaP are not abundant, the principles and methodologies are well-established from studies of other small molecules interacting with biological macromolecules. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. For 11-OH-BaP, SAR provides a framework for understanding how the presence and position of the hydroxyl group on the benzo[a]pyrene scaffold influence its reactivity and genotoxicity.
Correlation of Structural Features with Reactivity and DNA Binding Potential
The reactivity of hydroxylated PAHs is significantly influenced by the position of the hydroxyl group, which can alter the electron density distribution across the aromatic system. Computational methods, such as Density Functional Theory (DFT), are used to calculate various reactivity indices that can predict the most likely sites for metabolic activation or direct reaction with nucleophiles like DNA. researchgate.net
Several theoretical approaches can be used to predict reactive sites on PAHs. nih.gov These include the analysis of thermodynamic stability of intermediates, computed atomic charges, and the average local ionization energy (ALIE). nih.gov The ALIE approach, for instance, identifies the carbon atom from which an electron is most easily removed, indicating a site susceptible to electrophilic attack. nih.gov For BaP, the most reactive sites are predicted to be at the K- and L-regions. The introduction of a hydroxyl group at the C11 position would modulate these properties.
The hydroxyl group can also influence the planarity of the molecule and its ability to intercalate between DNA base pairs. Furthermore, the potential for the hydroxyl group to be further metabolized to a more reactive species is a key aspect of its DNA binding potential. While experimental data on the DNA binding of 11-OH-BaP is not as extensive as for other BaP metabolites, computational studies can predict the stability of potential DNA adducts and provide insights into the likelihood of their formation.
Comparative Analysis with Other Hydroxylated PAHs and Their Metabolites
Comparing the computational and theoretical properties of 11-OH-BaP with other hydroxylated PAHs and their metabolites is crucial for understanding its relative toxic potential. Different isomers of hydroxybenzo[a]pyrene, for example, will exhibit different electronic properties and steric profiles, leading to variations in their metabolic pathways and genotoxicity.
For instance, the position of the hydroxyl group can affect the ease of formation of diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs. Computational studies can calculate the energies of activation for these metabolic steps for a series of hydroxylated PAHs, allowing for a ranking of their potential carcinogenicity.
Quantitative Structure-Activity Relationship (QSAR) models are often developed for classes of compounds like hydroxylated PAHs. researchgate.net These models use a range of calculated molecular descriptors to predict biological activities. A QSAR model for the estrogenic activity of hydroxylated polychlorinated biphenyls (OH-PCBs), for example, found that the position of the hydroxyl group and the molecule's polarizability were key contributors to its activity. researchgate.net Similar approaches for hydroxylated PAHs could help to position the activity of 11-OH-BaP within the broader context of this class of environmental contaminants.
Environmental and Biological Fate and Persistence Mechanistic Focus
Environmental Transformation Processes
Photodegradation is a significant pathway for the transformation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in the environment. In aquatic systems, the photodegradation of parent PAHs like benzo[a]pyrene (B130552) is known to occur, and this process can be influenced by dissolved organic matter (DOM) nih.gov. While direct studies on the photodegradation of 11-Hydroxybenzo[a]pyrene are limited, the principles governing PAH photolysis suggest that it would be susceptible to transformation by solar irradiation. The process can occur through direct absorption of light or indirect mechanisms involving photosensitized reactions with other substances present in the water nih.gov. In the atmosphere, PAHs adsorbed on particulate matter can undergo photolysis, and it is plausible that this compound would follow similar degradation routes.
Chemical degradation of PAHs in environmental matrices can occur through oxidation reactions, leading to the formation of quinones, diols, and other products epa.gov. While specific pathways for this compound are not extensively detailed in the available literature, the presence of the hydroxyl group is expected to influence its reactivity compared to the parent compound, benzo[a]pyrene. For instance, in a catalyzed system, benzo[a]pyrene can be degraded to hydroxybenzo[a]pyrene in a multi-step process that can be simplified under certain conditions, avoiding the formation of more toxic epoxide intermediates frontiersin.org. This suggests that chemical oxidation processes in the environment could further transform this compound.
Microbial and Algal Biotransformation Mechanisms
Microorganisms and algae play a pivotal role in the breakdown of persistent organic pollutants like PAHs mdpi.com.
The biodegradation of benzo[a]pyrene by various microorganisms, including bacteria and fungi, has been a subject of extensive research mdpi.commdpi.com. Fungi, in particular, utilize enzymes such as cytochrome P450 monooxygenases to hydroxylate the benzo[a]pyrene ring, a critical initial step in its metabolism nih.govnih.govmdpi.com. For example, the fungus Aspergillus fumigatus has demonstrated a remarkable ability to degrade benzo[a]pyrene, with transcriptomic analysis revealing the upregulation of numerous cytochrome P450 genes nih.gov. Similarly, Aspergillus terreus metabolizes benzo[a]pyrene through hydroxylation by a cytochrome P-450 monooxygenase followed by conjugation nih.gov. While these studies focus on the degradation of the parent compound, the formation of hydroxylated intermediates like this compound is an implicit step in these pathways. Subsequent enzymatic action would likely be responsible for the further breakdown of this metabolite. For instance, the non-white rot fungus Fusarium solani has been shown to metabolize benzo[a]pyrene into quinones researchgate.net.
Bacterial degradation of PAHs often involves dioxygenase enzymes that introduce two hydroxyl groups to the aromatic ring, leading to the formation of cis-dihydrodiols mdpi.comnih.gov. While specific bacterial pathways for this compound are not well-documented, the general mechanisms of PAH degradation by bacteria such as Mycobacterium species involve a series of enzymatic reactions including dioxygenation and dehydrogenation mdpi.comnih.gov.
Table 1: Key Enzymes in Microbial Degradation of Benzo[a]pyrene
| Enzyme Class | Specific Enzyme Example | Organism | Role in Degradation |
|---|---|---|---|
| Monooxygenase | Cytochrome P450 | Aspergillus fumigatus, Aspergillus terreus | Initial hydroxylation of the aromatic ring. nih.govnih.gov |
| Dioxygenase | Ring-hydroxylating dioxygenases | Mycobacterium sp. | Introduction of two hydroxyl groups to form dihydrodiols. mdpi.comnih.govfrontiersin.org |
| Dehydrogenase | Dihydrodiol dehydrogenase | Mycobacterium sp. | Rearomatization of dihydrodiols. nih.gov |
The freshwater green alga Selenastrum capricornutum has demonstrated the ability to metabolize benzo[a]pyrene nih.govnih.govsci-hub.box. A major metabolite produced by this alga is cis-11,12-dihydro-11,12-dihydroxybenzo(a)pyrene nih.gov. The formation of cis-dihydrodiols is characteristic of a dioxygenase enzyme pathway, which is more typical of bacterial metabolism than eukaryotic systems that usually involve monooxygenases nih.gov. This indicates that S. capricornutum possesses a bacterial-like dioxygenase system for the initial oxidation of benzo[a]pyrene nih.gov. The identification of monohydroxylated metabolites in other studies of PAH degradation by microalgae also suggests that a monooxygenase pathway may be involved researchgate.net.
**Table 2: Benzo[a]pyrene Metabolites Identified in *Selenastrum capricornutum***
| Metabolite | Metabolic Pathway Implication |
|---|---|
| cis-11,12-dihydro-11,12-dihydroxybenzo(a)pyrene | Dioxygenase pathway. nih.govnih.gov |
| cis-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene | Dioxygenase pathway. nih.gov |
| cis-4,5-dihydro-4,5-dihydroxybenzo(a)pyrene | Dioxygenase pathway. nih.gov |
Mechanistic Aspects of Bioavailability and Distribution in Model Systems
The bioavailability of this compound is a critical factor influencing its biological fate. Bioavailability is affected by the compound's solubility in water and its partitioning behavior in the environment epa.gov. In aquatic systems, dissolved organic matter can influence the bioavailability of PAHs and their derivatives.
Once taken up by an organism, the distribution of this compound will depend on the route of exposure and the metabolic capabilities of the organism. For instance, following dietary intake, PAHs and their derivatives are primarily found in the digestive system before potentially entering the bloodstream and accumulating in other organs nih.gov. Dermal exposure can lead to the formation of a chemical reservoir in the skin, where biotransformation can occur nih.gov. The detection of benzo[a]pyrene metabolites in urine is a common method for assessing bioavailability in animal studies acs.org.
Cellular Uptake Mechanisms and Intracellular Transport
Detailed research findings on the specific mechanisms by which this compound crosses the plasma membrane and is transported within the cytoplasm are currently lacking. For its parent compound, benzo[a]pyrene, studies have shown a passive diffusion process driven by lipid partitioning, with lipoproteins playing a significant role in its transport in the extracellular matrix. However, it is unknown whether the more polar this compound utilizes similar pathways or if carrier-mediated transport processes are involved.
Table 1: Cellular Uptake and Intracellular Transport of this compound
| Parameter | Research Findings |
| Cellular Uptake Mechanism | Data not available in current scientific literature. |
| Intracellular Transport | Data not available in current scientific literature. |
This table is intended to be interactive. However, due to the lack of available data, it cannot be populated with research findings.
Subcellular Distribution and Compartmentalization
The specific subcellular compartments where this compound accumulates after entering a cell have not been experimentally determined. The lipophilicity of the parent benzo[a]pyrene leads to its association with lipid-rich structures such as the endoplasmic reticulum and mitochondria. The introduction of a hydroxyl group in this compound may alter its distribution, potentially leading to different compartmentalization and subsequent metabolic fates or toxicological effects. Further investigation is required to map its subcellular localization.
Table 2: Subcellular Distribution of this compound
| Subcellular Compartment | Concentration/Association |
| Nucleus | Data not available. |
| Mitochondria | Data not available. |
| Endoplasmic Reticulum | Data not available. |
| Cytosol | Data not available. |
| Lysosomes | Data not available. |
| Peroxisomes | Data not available. |
This table is intended to be interactive. Due to the absence of specific research data for this compound, this table remains unpopulated.
Future Research Directions and Emerging Methodologies
Development of Advanced Analytical Techniques for Elucidating Reaction Intermediates
A significant challenge in understanding the full toxicological profile of 11-OH-BaP lies in the detection and characterization of its transient and highly reactive metabolic intermediates. Standard analytical methods are often insufficient for capturing these short-lived species, which are critical in initiating molecular damage. Future research is therefore directed towards the development and application of advanced analytical techniques capable of identifying these elusive molecules.
The metabolism of BaP, the parent compound of 11-OH-BaP, is known to proceed through several pathways, including the formation of diol epoxides, radical cations, and quinones, which are capable of forming DNA adducts. bohrium.com Elucidating the specific intermediates formed from 11-OH-BaP requires techniques that go beyond conventional chromatography and spectrometry.
Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are pivotal in this area. exlibrisgroup.comresearchgate.netnih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer the sensitivity needed to detect the very low concentrations of metabolites found in biological samples. researchgate.netnih.gov For instance, derivatization with reagents like dansyl chloride can significantly enhance the ionization efficiency and detection sensitivity of hydroxylated metabolites in LC-MS/MS analysis, allowing for quantification at the picogram per milliliter level. researchgate.net Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS), particularly with tandem MS (GC-MS/MS), provides another robust platform for analyzing derivatized metabolites in complex matrices like urine. metabolon.com The unique sensitivity of mass spectrometry makes it increasingly valuable for detecting low-abundance, highly reactive intermediates that are key to understanding reaction mechanisms. nih.gov
Trapping Strategies: To overcome the challenge of intermediate instability, chemical trapping methods can be employed. These involve introducing a trapping agent that reacts specifically with the transient intermediate to form a stable, detectable product. The structure of this product can then be analyzed using techniques like LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy to infer the structure of the original reactive intermediate.
Spectroscopic Methods: Techniques such as stopped-flow and rapid freeze-quench spectroscopy can be adapted to study the enzymatic reactions involved in 11-OH-BaP metabolism. researchgate.net These methods allow for the observation of reactions on a millisecond timescale, enabling the spectral characterization of enzyme-substrate complexes and transient intermediates as they are formed and decay.
Accelerator Mass Spectrometry (AMS): For studies involving radiolabeled compounds, Ultra-Performance Liquid Chromatography (UPLC) coupled with AMS provides unparalleled sensitivity. nih.gov This technique allows for the tracking and quantification of extremely low levels of [14C]-labeled BaP and its metabolites in human plasma, enabling detailed pharmacokinetic and metabolic profiling at environmentally relevant exposure levels. nih.gov
The table below summarizes some of the advanced analytical techniques and their applications in studying reactive intermediates of polycyclic aromatic hydrocarbon (PAH) metabolism.
| Analytical Technique | Application in Intermediate Elucidation | Key Advantages |
| LC-MS/MS | Identification and quantification of stable and derivatized metabolites. | High sensitivity and selectivity; provides structural information. researchgate.netnih.gov |
| GC-MS/MS | Analysis of volatile or derivatized metabolites in complex biological samples. | High resolution and sensitivity for specific analytes. metabolon.com |
| Chemical Trapping | Stabilization of reactive intermediates for subsequent analysis by MS or NMR. | Allows for the structural characterization of highly unstable species. |
| Rapid-Quench Spectroscopy | Spectral analysis of enzyme-intermediate complexes during catalysis. | Provides real-time kinetic and structural data on enzymatic reactions. researchgate.net |
| UPLC-AMS | Ultrasensitive quantification of radiolabeled metabolites and their kinetics. | Exceptional sensitivity for tracking compounds at very low concentrations. nih.gov |
By focusing on these advanced methodologies, researchers can move beyond mapping stable end-metabolites to directly observing the reactive species responsible for the toxic and carcinogenic effects of 11-OH-BaP.
Integration of Multi-Omics Technologies (e.g., Metabolomics, Adductomics) for Systems-Level Mechanistic Understanding
To achieve a holistic understanding of the biological impact of 11-OH-BaP, future research is increasingly integrating various "omics" technologies. This systems-level approach moves beyond studying single molecular endpoints to capturing the complex, interconnected responses of a biological system to chemical exposure. Metabolomics and adductomics are two key pillars of this integrated strategy.
Metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological system. High-resolution metabolomics (HRM), utilizing platforms like high-resolution mass spectrometry, can identify global metabolic perturbations following exposure to BaP and its metabolites. nih.gov For example, studies have shown that BaP exposure is associated with significant alterations in lipid, fatty acid, and amino acid metabolic pathways. nih.gov By examining these global changes, researchers can identify novel pathways affected by 11-OH-BaP and generate new hypotheses about its mechanisms of toxicity. Untargeted metabolomics, in particular, offers an unbiased platform to explore the metabolic response to xenobiotics and identify potential biomarkers of exposure or effect. mdpi.com
Adductomics focuses on the comprehensive analysis of covalent modifications (adducts) to macromolecules like DNA and proteins. frontiersin.org These adducts represent a direct physical link between chemical exposure and molecular damage that can initiate carcinogenesis. mdpi.com The formation of DNA adducts by reactive metabolites of BaP, such as benzo[a]pyrene (B130552) diol epoxide (BPDE), is a critical event in its mechanism of carcinogenicity. mdpi.commdpi.com Advanced adductomics methods, using techniques like ultra-sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), have achieved remarkable sensitivity, capable of detecting as few as one adduct per 10^11 nucleotides in human tissue. nih.gov This allows for the direct measurement of DNA damage in realistic exposure scenarios. A novel approach also uses RNA adductomics as a complementary method to validate the structures of DNA adducts detected. frontiersin.org
Integration for a Systems-Level View: The true power of these technologies is realized when they are integrated. Combining metabolomics and adductomics with other omics data, such as transcriptomics (gene expression) and proteomics (protein expression), provides a multi-layered, systems-level view of toxicity pathways. bohrium.comacs.org
For instance, an integrated approach could simultaneously:
Transcriptomics: Identify the upregulation of genes encoding metabolic enzymes (e.g., Cytochrome P450s) in response to 11-OH-BaP exposure.
Metabolomics: Detect the resulting changes in the cellular metabolome, including the depletion of precursor molecules and the appearance of specific metabolic byproducts. bohrium.com
Adductomics: Quantify the formation of specific DNA and protein adducts resulting from the bioactivation of 11-OH-BaP.
This multi-omics strategy allows researchers to connect the dots from initial gene expression changes to global metabolic disruption and, ultimately, to the specific molecular damage that can lead to adverse health outcomes. nih.gov Such an approach is essential for building comprehensive models of 11-OH-BaP's mechanism of action and for identifying sensitive biomarkers for risk assessment. acs.org
The following table outlines the roles of different omics technologies in understanding the impact of 11-OH-BaP.
| Omics Technology | Focus of Analysis | Contribution to Systems-Level Understanding |
| Metabolomics | Global profile of small-molecule metabolites. | Reveals systemic metabolic perturbations and identifies affected biochemical pathways (e.g., lipid, amino acid metabolism). nih.gov |
| Adductomics | Comprehensive analysis of DNA and protein adducts. | Provides a direct measure of macromolecular damage and the formation of carcinogenic lesions. nih.gov |
| Transcriptomics | Gene expression profiles. | Identifies cellular signaling and metabolic pathways activated or suppressed by the compound. bohrium.com |
| Proteomics | Protein expression and modification profiles. | Links gene expression changes to functional alterations in cellular machinery, including metabolic enzymes. bohrium.com |
By integrating these powerful technologies, the scientific community can construct a more complete and mechanistic model of how 11-OH-BaP interacts with biological systems, from the cellular to the organismal level.
Q & A
Q. What analytical techniques are recommended for detecting 11-Hydroxybenzo[a]pyrene in environmental or biological matrices?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity for this compound. These methods are validated for polycyclic aromatic hydrocarbon (PAH) metabolites in biological fluids and environmental samples .
- For complex matrices (e.g., soil or tissue), employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound, followed by derivatization to enhance chromatographic resolution .
- Include internal standards (e.g., deuterated analogs) to correct for matrix effects and recovery variability .
Q. How should experimental designs account for variability in this compound toxicity assessments?
Methodological Answer:
- Implement dose-response studies with multiple concentrations and replicate samples to assess biological variability. For in vitro models, use primary hepatocytes or cell lines with CYP1A1/1B1 activity to simulate metabolic activation .
- Control for confounding factors (e.g., light exposure, pH, and temperature) that may degrade the compound or alter its bioavailability .
- Apply ANOVA or mixed-effects models to statistically analyze dose-dependent effects and identify outliers .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Use Class I, Type B biological safety cabinets to minimize aerosol exposure. Avoid dry sweeping; instead, employ wet methods or HEPA-filtered vacuums for cleanup .
- Wear nitrile gloves, lab coats, and N95 respirators to prevent dermal and respiratory exposure. Conduct regular decontamination of work surfaces with 70% ethanol .
- Store the compound in amber vials at -20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported carcinogenic potencies of this compound metabolites across studies?
Methodological Answer:
- Conduct systematic reviews using databases like PubMed and Toxline, applying inclusion/exclusion criteria to prioritize studies with robust methodologies (e.g., controlled dosing, validated analytical methods) .
- Perform sensitivity analyses to evaluate how variables (e.g., metabolic activation systems, species-specific differences) influence potency estimates. Cross-reference data with structurally analogous PAH metabolites (e.g., 3-hydroxybenzo[a]pyrene) to identify mechanistic trends .
- Use meta-regression models to quantify heterogeneity sources and adjust for study-specific biases .
Q. What advanced strategies optimize the extraction of this compound from highly complex environmental matrices?
Methodological Answer:
- Combine accelerated solvent extraction (ASE) with selective solvents (e.g., dichloromethane:acetone, 1:1 v/v) to improve yield from particulate-rich samples like soil or sediment .
- Apply molecularly imprinted polymers (MIPs) tailored to PAH metabolites to enhance selectivity and reduce co-extractive interference .
- Validate recovery rates using spike-and-recovery experiments with isotopically labeled standards .
Q. How can researchers investigate the long-term environmental persistence of this compound and its interaction with soil microbiota?
Methodological Answer:
- Design microcosm experiments under controlled conditions (e.g., varying pH, organic carbon content) to simulate natural degradation. Monitor metabolite levels via LC-MS/MS at regular intervals .
- Use 16S rRNA sequencing to profile microbial communities and correlate shifts with degradation rates. Pair this with stable isotope probing (SIP) to identify active degraders .
- Apply kinetic modeling (e.g., first-order decay equations) to predict half-lives under different environmental scenarios .
Q. What methodologies validate the role of this compound in epigenetic modifications (e.g., DNA methylation)?
Methodological Answer:
- Employ bisulfite sequencing or methylation-specific PCR to assess CpG island methylation in exposed cell lines or animal models. Include negative controls (untreated cells) and positive controls (cells treated with known methylators) .
- Combine with ChIP-seq to study histone modification patterns (e.g., H3K27me3) linked to transcriptional silencing .
- Use pathway enrichment analysis (e.g., DAVID, KEGG) to identify epigenetically regulated genes associated with carcinogenesis .
Data Presentation and Synthesis
- Example Table: Analytical Performance Metrics for this compound Detection
| Technique | LOD (ng/mL) | Recovery (%) | Matrix | Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.05 | 85–92 | Urine | |
| HPLC-Fluorescence | 0.1 | 78–88 | Soil | |
| SPE-GC-MS | 0.2 | 70–80 | Liver tissue |
Key Considerations for Methodological Rigor
- Literature Review : Follow EPA’s IRIS protocol for systematic searches, including iterative updates to capture recent studies .
- Ethical Compliance : Adhere to OSHA PPE standards and institutional biosafety guidelines when handling hazardous compounds .
- Data Integrity : Use raw data repositories (e.g., HERO database) and peer-reviewed journals to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
